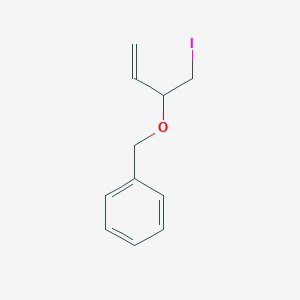

(S)-(1-Iodomethylallyloxymethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13IO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

1-iodobut-3-en-2-yloxymethylbenzene |

InChI |

InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |

InChI Key |

JDTOTWMLTUHNSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CI)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 1 Iodomethylallyloxymethyl Benzene

Enantioselective Approaches to the Chiral Center

The creation of the (S)-configured stereocenter is the most critical step in the synthesis. Several asymmetric strategies can be envisioned to achieve this.

One of the most direct methods to install a chiral center is through the asymmetric functionalization of a prochiral starting material. The asymmetric allylation of an aldehyde is a powerful tool for the formation of chiral homoallylic alcohols. wikipedia.orgorganic-chemistry.org For the synthesis of a suitable precursor, an aldehyde like benzyloxyacetaldehyde could be reacted with an allylating agent in the presence of a chiral catalyst or with a chiral allylmetal reagent. nsf.govoup.com

For example, the use of chiral allylboranes, as developed by Brown and others, allows for the highly enantioselective allylation of aldehydes to furnish homoallylic alcohols with excellent enantiomeric purities. acs.org Similarly, catalytic enantioselective methods using chiral Lewis acids to activate the aldehyde towards attack by an achiral allylating agent, such as allyltrimethylsilane, have been developed. wikipedia.org

Table 1: Examples of Asymmetric Allylation of Aldehydes

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like carbohydrates and amino acids. semanticscholar.org These can serve as versatile starting materials for the synthesis of complex chiral molecules. acs.org

Carbohydrates, such as D-mannitol or L-arabinose, can be chemically modified to yield chiral building blocks suitable for the synthesis of the target precursor. acs.orgscripps.edursc.org For instance, through a series of protection, cleavage, and functional group manipulation steps, a carbohydrate can be converted into a chiral polyol derivative that can then be transformed into the desired chiral allylic alcohol.

Amino acids are another excellent source of chirality. semanticscholar.orgnih.govnature.com For example, (S)-aspartic acid can be converted into a chiral butenolide, which can then be elaborated into the required chiral precursor. mdpi.com The synthesis of chiral α-amino acids themselves has been a major focus, leading to a rich chemistry that can be adapted for other chiral targets. acs.orgoup.com

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral molecules.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a prochiral ketone, such as an allylic ketone, is a powerful method for producing chiral allylic alcohols. core.ac.uknih.govnih.gov Ruthenium complexes with chiral diphosphine ligands, like BINAP, are highly effective catalysts for this transformation, often providing high yields and excellent enantioselectivities. nih.govshu.edu The synthesis would involve preparing the corresponding α,β-unsaturated ketone and then reducing it with hydrogen gas under the influence of a chiral catalyst.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a versatile method for forming C-C, C-N, and C-O bonds. acs.orgthieme-connect.de In the context of synthesizing the target molecule, a suitably substituted allylic substrate (e.g., an allylic carbonate) could react with benzyl (B1604629) alcohol as a nucleophile in the presence of a palladium catalyst and a chiral ligand. acs.orgsemanticscholar.orgnih.gov This would form the chiral benzyl ether directly. The regioselectivity and enantioselectivity of this reaction are highly dependent on the choice of ligand, substrate, and reaction conditions.

Table 2: Catalytic Asymmetric Synthesis of Chiral Allylic Alcohols/Ethers

| Substrate | Reagent/Nucleophile | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-Chalcone | H2 (40 atm) | RuCl2[(S)-tolbinap][(R)-dmapen] | 2-propanol, 0 °C | 99 | 97 | nih.gov |

| (Z)-2-Hexen-1-yl trichloroacetimidate | Acetic Acid | [(Rp,S)-COP-OAc]2 | CH2Cl2, 23 °C | 88 | 94 | acs.org |

| 1,3-Diphenyl-2-propenyl acetate | Benzyl alcohol | Pd2(dba)3, (S)-BINAP | THF, 25 °C | 85 | 92 | acs.org |

Regioselective Introduction of the Allyloxy Moiety

Assuming a synthetic route where the chiral alcohol is prepared first, the introduction of the benzyl ether (referred to as the allyloxy moiety in the broader sense of an ether linkage to the allyl fragment) is a key step.

The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.comwikipedia.orgjk-sci.com It involves the reaction of an alkoxide with a primary alkyl halide via an S_N2 mechanism. chemistrytalk.org In the context of synthesizing (S)-(1-Iodomethylallyloxymethyl)benzene, the chiral alcohol precursor would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then be reacted with benzyl bromide to form the desired benzyl ether. wikipedia.org

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. jk-sci.com Strong bases like NaH are often used, and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to facilitate the S_N2 reaction. chemistrytalk.org

The Williamson ether synthesis proceeds via an S_N2 mechanism, which involves a backside attack of the nucleophile on the electrophile. masterorganicchemistry.com When the chiral center is on the alcohol (the nucleophile), its stereochemistry is retained during the reaction. The C-O bond of the alcohol is not broken; rather, the oxygen atom acts as a nucleophile.

If the synthetic strategy were reversed, with a chiral electrophile and an achiral alkoxide, the reaction would proceed with inversion of configuration at the chiral center of the electrophile. chemistrytalk.org However, for the synthesis of the target molecule, the most straightforward approach involves the chiral alcohol as the nucleophile, thus preserving the stereochemistry established in the previous steps.

The final step in the proposed synthesis would be the conversion of the primary alcohol of the precursor to an iodide. This can be achieved under mild conditions using reagents like triphenylphosphine and iodine (the Appel reaction), which typically proceeds with inversion of configuration if the alcohol is chiral. mdpi.comcommonorganicchemistry.com Other methods for converting alcohols to iodides are also available. organic-chemistry.orgorganic-chemistry.org

Targeted Iodination of the Methyl Group

The introduction of an iodine atom onto the terminal methyl group of an allylic ether precursor is a critical transformation in the synthesis of this compound. This requires methods that are selective for a primary aliphatic C-H bond in the presence of other potentially reactive sites, such as the allylic double bond and the ether linkage.

Direct Iodination Strategies

Direct iodination of alkanes is generally challenging due to the low reactivity of elemental iodine and the instability of the resulting iodoalkanes. manac-inc.co.jp However, several methods have been developed to achieve this transformation, often involving the generation of more reactive iodine species or the use of radical pathways. manac-inc.co.jp

For the selective iodination of a terminal methyl group, radical iodination methods can be employed. These reactions typically involve the homolytic cleavage of a weak bond to generate a radical that can abstract a hydrogen atom from the substrate. nih.govacs.org The resulting alkyl radical then reacts with a source of iodine to form the C-I bond. nih.gov While direct iodination of a simple methyl group on an aliphatic chain can be difficult, the allylic nature of the substrate may influence reactivity. It is important to select reagents and conditions that favor iodination at the methyl group over addition to the double bond or reaction at other positions.

One approach involves the use of N-iodoamides, which can generate N-centered radicals capable of hydrogen atom abstraction. acs.org Another strategy might employ conditions that generate iodine radicals, although care must be taken to control the regioselectivity. acs.org The choice of solvent and additives can also play a crucial role in directing the reaction towards the desired product. mdpi.com

Table 1: Comparison of Direct Iodination Methods

| Method | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Radical Iodination | N-Iodoamide, Initiator | Can be selective for C-H bonds. acs.org | Potential for side reactions at the double bond. |

Halogen Exchange Reactions for Iodomethyl Formation

A more common and often more reliable method for the synthesis of iodoalkanes is through halogen exchange reactions, most notably the Finkelstein reaction. manac-inc.co.jpmanac-inc.co.jpwikipedia.org This S\N2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone. manac-inc.co.jpwikipedia.org The precipitation of the less soluble sodium chloride or bromide drives the equilibrium towards the formation of the alkyl iodide. manac-inc.co.jp

In the context of synthesizing this compound, this strategy would first involve the conversion of the terminal methyl group of a precursor to a chloromethyl or bromomethyl group. Subsequent treatment with sodium iodide would then yield the desired iodomethyl functionality. This two-step approach often provides better yields and selectivity compared to direct iodination. manac-inc.co.jp The reaction works well for primary halides, making it suitable for the formation of an iodomethyl group. wikipedia.org

Table 2: Finkelstein Reaction Conditions for Iodomethyl Formation

| Substrate | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkyl Chloride | NaI | Acetone | Reflux | High manac-inc.co.jp |

Mechanistic Pathways of Iodination in Aliphatic Systems

The iodination of aliphatic C-H bonds can proceed through two primary mechanistic pathways: free-radical halogenation and electrophilic substitution.

Free-Radical Iodination: This mechanism is initiated by the homolytic cleavage of an iodine-containing reagent to generate an iodine radical or another radical species that can abstract a hydrogen atom. nih.govacs.org The process involves three main steps:

Initiation: Generation of radicals, often through the use of light or a chemical initiator.

Propagation: A radical abstracts a hydrogen atom from the aliphatic chain to form an alkyl radical. This alkyl radical then reacts with a source of iodine (e.g., I2) to form the alkyl iodide and a new radical, which continues the chain reaction.

Termination: Combination of two radicals to form a stable molecule.

The direct iodination of alkanes with I2 is thermodynamically unfavorable and reversible because the hydrogen iodide (HI) formed can reduce the alkyl iodide back to the alkane. unacademy.comyoutube.com Therefore, an oxidizing agent is often used to remove the HI as it is formed. unacademy.com

Electrophilic Iodination: This pathway involves the attack of an electron-rich C-H bond on an electrophilic iodine species ("I+"). wikipedia.org This mechanism is more common for the iodination of aromatic compounds but can occur in aliphatic systems under certain conditions, particularly with highly activated C-H bonds. wikipedia.orgacs.org The generation of the electrophilic iodine species often requires an oxidizing agent to oxidize I2. wikipedia.org For a non-activated methyl group, this pathway is generally less favored than the radical pathway.

Benzyl Protecting Group Strategies

The use of protecting groups is a fundamental strategy in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org In the synthesis of this compound, a benzyl-type protecting group is employed for the hydroxyl group of the chiral allylic alcohol precursor.

Installation of the Benzyloxymethyl Moiety

The benzyloxymethyl (BOM) group is a common protecting group for alcohols. It is an acetal that is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. docsity.comuwindsor.ca The installation of the BOM group typically involves the reaction of the alcohol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). synarchive.com

For the synthesis of this compound, the starting material would likely be a chiral allylic alcohol, such as (S)-but-3-en-2-ol. chemicalbook.com The protection of the secondary hydroxyl group as a BOM ether would proceed as follows:

(S)-but-3-en-2-ol + BOM-Cl + DIPEA → (S)-3-(benzyloxymethoxy)but-1-ene

The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. synarchive.com

Table 3: Typical Conditions for BOM Protection of Alcohols

| Alcohol Substrate | Reagents | Solvent | Temperature | Yield |

|---|

Orthogonal Deprotection Methodologies

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that are stable to the deprotection conditions. sigmaaldrich.comorganic-chemistry.org This strategy is crucial for the synthesis of complex molecules with multiple functional groups.

The BOM group can be removed under various conditions, with the most common method being hydrogenolysis. nih.govyoutube.com This involves treating the BOM-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). nih.govyoutube.com This method is generally mild and efficient.

However, in the context of this compound, the presence of an iodide and a double bond requires careful consideration of the deprotection strategy to ensure orthogonality. Hydrogenolysis could potentially reduce the double bond or cause reductive cleavage of the C-I bond. Therefore, alternative deprotection methods for the BOM group that are compatible with these functional groups would be necessary.

Alternative methods for BOM deprotection include the use of Lewis acids or other reductive cleavage conditions. youtube.comchemicalforums.com The choice of deprotection method would depend on the specific functionalities present in the molecule and the desired final product. For instance, if the final product needs to retain the iodide and the double bond, a deprotection method that does not affect these groups must be chosen.

Table 4: Selected Orthogonal Deprotection Methods for BOM Ethers

| Reagent | Conditions | Cleavage Method | Orthogonality Considerations |

|---|---|---|---|

| H₂, Pd/C | EtOH, Reflux | Hydrogenolysis | May reduce alkenes and alkynes, and cleave C-I bonds. nih.govnih.gov |

| Na, NH₃ | -78 °C | Dissolving Metal Reduction | Can also reduce some functional groups. harvard.edu |

Mechanistic Investigations of Reactivity and Transformations of S 1 Iodomethylallyloxymethyl Benzene

Reactivity Profiles of the Iodomethyl Functional Group

The iodomethyl group, situated at an allylic position, is the primary site for a range of nucleophilic, radical, and organometallic reactions. The adjacent double bond plays a crucial role in stabilizing intermediates and transition states, thereby dictating the regiochemical and stereochemical outcomes of these transformations.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')

Allylic halides such as (S)-(1-Iodomethylallyloxymethyl)benzene are highly susceptible to nucleophilic substitution through various mechanisms, often proceeding at faster rates than their saturated alkyl halide counterparts. openochem.orgyoutube.com The operative pathway is heavily dependent on the reaction conditions, including the nature of the nucleophile, solvent, and substrate structure. glasp.co

S(_N)1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, the S(_N)1 pathway is favored. glasp.co The reaction proceeds via a two-step mechanism initiated by the departure of the iodide leaving group to form a resonance-stabilized allylic carbocation. youtube.comresearchgate.net This delocalization means the positive charge is shared between two carbon atoms. youtube.com Consequently, the nucleophile can attack at either electrophilic carbon, potentially leading to a mixture of products: the direct substitution product and a rearranged product known as the S(_N)1' product. researchgate.netucalgary.ca

S(_N)2 Reactions: With strong nucleophiles and polar aprotic solvents, the S(_N)2 mechanism is more likely. glasp.co This is a concerted, single-step process involving a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. siue.edu Allylic halides are particularly reactive in S(_N)2 reactions due to electronic factors; the delocalization of electrons in the allyl group results in a lower energy Lowest Unoccupied Molecular Orbital (LUMO), which aligns better with the Highest Occupied Molecular Orbital (HOMO) of the nucleophile. openochem.org

S(_N)2' Reactions: A unique pathway available to allylic systems is the S(_N)2' reaction. In this concerted mechanism, the nucleophile attacks the carbon-carbon double bond (the γ-carbon) instead of the carbon bearing the leaving group (the α-carbon). youtube.comyoutube.com This attack occurs simultaneously with the shift of the π-bond and the departure of the leaving group, resulting in an allylic rearrangement. youtube.com This pathway becomes significant, particularly when the α-carbon is sterically hindered, making a direct S(_N)2 attack difficult. youtube.comyoutube.com

| Reaction Type | Mechanism | Nucleophile | Solvent | Key Intermediate | Product Outcome |

|---|---|---|---|---|---|

| S?1 | Two-step (ionization, nucleophilic attack) | Weak (e.g., H?O, ROH) | Polar Protic | Resonance-stabilized allylic carbocation youtube.comresearchgate.net | Mixture of direct (S?1) and rearranged (S?1') products possible researchgate.net |

| S?2 | One-step (concerted backside attack) | Strong (e.g., OH?, CN?) | Polar Aprotic | Pentacoordinate transition state siue.edu | Inversion of configuration, no rearrangement siue.edu |

| S?2' | One-step (concerted attack at ?-carbon) | Strong, often bulky | Polar Aprotic | Cyclic-like transition state | Allylic rearrangement is characteristic youtube.com |

Radical-Mediated Transformations

The C–I bond in the iodomethyl group is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, to generate a resonance-stabilized allylic radical. youtube.com The stability of this radical intermediate is a key factor driving these transformations. youtube.comkhanacademy.org The unpaired electron is delocalized over the allylic system, which can influence the regioselectivity of subsequent reactions. youtube.com

A significant transformation in this category is radical cyclization. The initially formed allylic radical can attack an intramolecular π-system, leading to the formation of cyclic structures. nih.govacs.org For instance, if an appropriate radical acceptor is present within the molecule, an intramolecular cyclization can be initiated. Photoenzymatic strategies have demonstrated that alkyl iodides can serve as effective precursors for unstabilized radicals, which then undergo enantioselective cyclizations. nih.gov The process often involves the formation of a charge-transfer complex, which upon photoexcitation, facilitates electron transfer and the loss of iodide to generate the radical species. nih.gov

Organometallic Reactivity and Insertion Reactions

The allylic iodide functionality is an excellent substrate for a variety of organometallic cross-coupling reactions, most notably those catalyzed by palladium. oup.comyoutube.com A fundamental step in these catalytic cycles is the oxidative addition of the C–I bond to a low-valent metal center, such as Palladium(0). youtube.com This insertion reaction generates a π-allylpalladium(II) complex. youtube.com

Transformations of the Allyloxy System

The allyloxy portion of the molecule, containing a carbon-carbon double bond and an ether linkage, is also reactive under specific conditions, undergoing pericyclic rearrangements and electrophilic additions.

Pericyclic Rearrangements (e.g., Claisen Rearrangement)

The allyl ether moiety within this compound can potentially undergo a nih.govnih.gov-sigmatropic rearrangement, a class of reactions exemplified by the Claisen rearrangement. wikipedia.org This process is typically thermally or photochemically induced and proceeds through a concerted, cyclic transition state. wikipedia.org In the classic aromatic Claisen rearrangement, an allyl aryl ether rearranges to form an ortho-allyl phenol. nih.govresearchgate.net Although the substrate is an allyl benzyl (B1604629) ether, the fundamental principles of a nih.govnih.gov-sigmatropic shift are applicable. Such rearrangements are known for their high degree of stereospecificity, often proceeding with a transfer of chirality. researchgate.net Recent studies have also highlighted the use of iodine itself as a catalyst to activate allyl aryl ethers for Claisen rearrangements, which can then be coupled with subsequent iodocyclizations. nih.govresearchgate.net

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in the allyloxy system is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org In an electrophilic addition reaction, an electrophile adds across the double bond, breaking the π-bond and forming two new σ-bonds. fiveable.mecrunchchemistry.co.uk

Oxidative and Reductive Manipulations of the Double Bond

The terminal double bond in this compound is a key site for a variety of synthetic transformations. Its reactivity allows for the introduction of new functional groups through both oxidative and reductive pathways. These manipulations are crucial for elaborating the molecular scaffold into more complex structures.

Oxidative Reactions:

Common oxidative transformations of the alkene moiety include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring, which can be opened by various nucleophiles. The stereochemistry of the existing chiral center can influence the facial selectivity of the epoxidation, leading to diastereomeric products. For allylic ethers, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. In the case of chiral allylic alcohols derived from the title compound, highly diastereoselective epoxidations can be achieved using catalyst systems like those developed by Sharpless, employing titanium tetraisopropoxide and a chiral tartrate ester. youtube.comlibretexts.org For instance, a titanium salalen catalyst has been shown to effect the highly syn-selective epoxidation of terminal secondary allylic alcohols and ethers. nih.gov

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation, notably the Sharpless asymmetric dihydroxylation, utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine) to achieve high enantioselectivity. nih.govwikipedia.org In the context of this compound, the reaction would create two new stereocenters, and the inherent chirality of the starting material would likely lead to a diastereoselective outcome, even without a chiral catalyst. Molybdenum-catalyzed anti-dihydroxylation of allylic alcohols presents a complementary method to the syn-selective Sharpless dihydroxylation. researchgate.netorganic-chemistry.org

Oxidative Cleavage: The double bond can be cleaved to yield carbonyl compounds through ozonolysis or by using strong oxidants like potassium permanganate under harsh conditions. Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O or dimethyl sulfide) or oxidative (e.g., H₂O₂) workup would cleave the double bond to yield an aldehyde. Specifically, methods for the oxidative cleavage of allyl ethers using oxoammonium salts have been developed, yielding the corresponding aldehydes under mild conditions. rsc.orgrsc.orgnih.gov

Interactive Table: Oxidative Reactions of the Alkene in Allylic Ethers

| Transformation | Reagent(s) | Expected Product from this compound | Key Features |

| Epoxidation | m-CPBA | (S)-2-((Oxiran-2-yl)methoxy)-1-phenylethane | Formation of a racemic or diastereomeric mixture of epoxides. |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Diastereomerically enriched epoxide | High facial selectivity directed by the catalyst system. libretexts.org |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | (S)-3-(Benzyloxymethoxy)propane-1,2-diol | Forms a syn-diol; can be made asymmetric with chiral ligands (Sharpless AD). nih.gov |

| Anti-Dihydroxylation | MoO₂(acac)₂, H₂O₂ | (S)-3-(Benzyloxymethoxy)propane-1,2-diol | Forms an anti-diol via epoxidation and in-situ hydrolysis. researchgate.net |

| Oxidative Cleavage | 1. O₃; 2. DMS | (R)-2-(Benzyloxymethoxy)acetaldehyde | Cleaves the double bond to yield an aldehyde. |

| Oxidative Cleavage | Bobbitt's Salt (oxoammonium salt) | (R)-2-(Benzyloxymethoxy)acetaldehyde | Mild, metal-free cleavage of the allyl group. rsc.org |

Reductive Reactions:

Reduction of the double bond is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: The most common method for reducing an alkene is catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction is generally highly efficient and results in the saturation of the double bond to form the corresponding alkane. For this compound, this would yield (S)-(1-Iodomethylpropyloxymethyl)benzene. It is important to note that under these conditions, the benzyloxymethyl ether is also susceptible to cleavage (hydrogenolysis). youtube.com However, selective hydrogenation of the alkene in the presence of a benzyl ether can sometimes be achieved under carefully controlled conditions or with specific catalysts. organic-chemistry.org Molybdenum-based catalysts have shown good functional group tolerance, hydrogenating alkenes in the presence of ether and alcohol groups. nih.gov Similarly, iron-catalyzed transfer hydrogenation offers a method that can be compatible with various functional groups. acs.orgnih.gov

Interactive Table: Reductive Reactions of the Alkene in Allylic Ethers

| Transformation | Reagent(s) | Expected Product from this compound | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | (S)-(1-Iodomethylpropyloxymethyl)benzene | Saturates the double bond. Potential for concurrent benzyl ether cleavage. youtube.com |

| Transfer Hydrogenation | Isopropanol, Iron Catalyst | (S)-(1-Iodomethylpropyloxymethyl)benzene | Avoids high pressure H₂ gas; can offer different selectivity. acs.org |

| Hydride Reduction | LiAlH₄ | No reaction with isolated double bond | LiAlH₄ does not typically reduce isolated carbon-carbon double bonds. wikipedia.org |

Stereochemical Outcomes and Diastereocontrol in Subsequent Reactions

The (S)-stereocenter in this compound is a critical feature that can influence the stereochemical outcome of reactions at other sites within the molecule, a phenomenon known as stereocontrol.

The chiral center at the C1 position, while not directly adjacent to the double bond (it is at the homoallylic position), can exert an influence on the facial selectivity of reactions occurring at the alkene. This "remote chiral induction" can bias the approach of reagents to one face of the π-system over the other, leading to a preference for one diastereomer. scripps.edu

The mechanism of this induction can be complex and may involve:

Steric Hindrance: The substituent at the stereocenter can sterically block one face of the molecule, directing an incoming reagent to the less hindered face.

Conformational Control: The stereocenter can influence the ground-state conformational population of the molecule. If one conformation, which preferentially exposes one face of the alkene, is significantly more stable, reactions will proceed primarily through that pathway.

Electronic Effects: The substituents at the stereocenter can engage in electronic interactions, such as hydrogen bonding or chelation with a catalyst or reagent, which can lock the molecule into a specific reactive conformation. acs.org For example, in the epoxidation of chiral allylic and homoallylic alcohols, the hydroxyl group can coordinate to the metal catalyst, leading to highly diastereoselective reactions. nih.gov While the title compound has an ether, not an alcohol, similar coordinating effects can be at play, albeit often weaker.

The extent of this diastereocontrol is dependent on the distance between the stereocenter and the reacting center, the nature of the connecting chain, and the specific reaction conditions and reagents used. rsc.org

When new stereocenters are created during the derivatization of this compound, the existing (S)-chirality can direct the stereochemistry of the newly formed centers. This process is known as chiral induction or asymmetric induction.

Reactions at the Double Bond: As described above, reactions like epoxidation or dihydroxylation of the alkene will generate two new stereocenters. The original (S)-stereocenter will direct the formation of these new centers, resulting in diastereomeric products being formed in unequal amounts. masterorganicchemistry.com The level of diastereoselectivity (d.r.) will depend on the effectiveness of the 1,3-allylic strain or other controlling factors in the transition state. For example, in the epoxidation of a related chiral terminal allylic ether, high syn-selectivity (>99:1 dr) was achieved, demonstrating powerful chiral induction from the existing stereocenter in conjunction with a catalyst. nih.gov

Reactions at the Iodide: Nucleophilic substitution at the allylic iodide center can also be subject to stereochemical control. While a direct Sₙ2 reaction would proceed with inversion of stereochemistry at the carbon bearing the iodide, an Sₙ2' reaction, where the nucleophile attacks the double bond, would transfer the chirality to the new C-Nu bond.

The ability to predict and control these stereochemical outcomes is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules from simpler chiral building blocks. nih.govresearchgate.net

Applications of S 1 Iodomethylallyloxymethyl Benzene As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Architectures

The unique combination of reactive sites within (S)-(1-Iodomethylallyloxymethyl)benzene suggests its utility in the streamlined synthesis of intricate chiral molecules.

Tandem Reaction Sequences Utilizing Multiple Functionalities

Theoretically, the iodide, alkene, and ether functionalities could be exploited in elegant tandem or cascade reactions. For instance, a metal-catalyzed cross-coupling at the C-I bond could be followed by an intramolecular cyclization involving the allyl group, leading to the rapid assembly of complex cyclic or polycyclic systems. However, no specific examples of such tandem reactions involving this particular compound have been reported.

Precursor for Bioactive Molecules and Natural Product Synthesis

Chiral building blocks are fundamental to the total synthesis of many biologically active molecules and natural products. While the structural motifs present in this compound are found in various natural products, there is no direct evidence in the scientific literature of this specific compound being used as a precursor in the synthesis of any known bioactive molecules. The potential exists, but it remains an unexplored area of research.

Utilization in Asymmetric Catalysis Ligand Design

The chiral backbone of this compound makes it a hypothetical candidate for the development of novel chiral ligands for asymmetric catalysis. Modification of the functional groups, for instance, by replacing the iodide with a phosphine (B1218219) or amine group, could yield new ligands. These could then be complexed with transition metals to create catalysts for a range of enantioselective transformations. researchgate.net However, the design and synthesis of such ligands derived from this specific iodoether have not been described in published research.

Development of Optically Active Scaffolds for Materials Science

Optically active scaffolds are crucial in the development of advanced materials with unique chiroptical properties. While chiral building blocks are employed in the synthesis of such materials, there are no reports of this compound being utilized for the creation of optically active polymers, liquid crystals, or other functional materials.

Theoretical and Computational Studies of S 1 Iodomethylallyloxymethyl Benzene

Conformational Analysis and Energy Landscapes

The reactivity and spectroscopic properties of (S)-(1-Iodomethylallyloxymethyl)benzene are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable low-energy conformations and the energy barriers for interconversion between them.

The primary sources of conformational flexibility in this molecule are the rotations around the C-O and C-C single bonds. Key dihedral angles that define the conformational space include the Ph-CH₂-O-CH and CH₂-O-CH-CH=CH₂ torsions.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) as a function of these dihedral angles. By systematically rotating these bonds and calculating the corresponding energy, a landscape of energy minima (stable conformers) and transition states (energy barriers) can be constructed.

For the benzyloxy group, the orientation of the phenyl ring relative to the rest of the molecule is a key determinant of stability. geoscienceworld.orgcambridge.org It is anticipated that the most stable conformers will seek to minimize steric hindrance between the bulky phenyl group and the allylic portion of the molecule. Intermolecular interactions, such as those studied in benzyl (B1604629) ether systems, can also influence conformational preference. organic-chemistry.orgyoutube.com

The allylic portion also exhibits conformational isomers (e.g., syn- and anti-periplanar arrangements of the C-I bond relative to the double bond). The relative energies of these conformers are influenced by a combination of steric effects and hyperconjugative interactions.

A hypothetical energy landscape would reveal several local minima corresponding to distinct geometries. The global minimum would represent the most populated conformation in the gas phase or in non-polar solvents. The energy barriers between these conformers determine the rate of conformational interchange, which can be critical for its reactivity in chemical transformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the electronic properties that govern the reactivity of this compound. wikipedia.org Methods like DFT and ab initio calculations provide detailed information about the distribution of electrons and the nature of chemical bonds. nrel.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the key reactive site is the allylic iodide system. The HOMO is expected to be a π-orbital associated with the C=C double bond, making this position susceptible to electrophilic attack. masterorganicchemistry.comyoutube.com

The LUMO, conversely, is critical for understanding its behavior as an electrophile. Due to the presence of the highly polarizable and weakly bound iodine atom, the LUMO is expected to be a σ* antibonding orbital localized primarily along the C-I bond. wikipedia.orgncert.nic.in This low-lying LUMO makes the carbon atom attached to the iodine susceptible to nucleophilic attack (S_N2 reaction) and can also facilitate attack at the γ-carbon (S_N2' reaction). The energy of this LUMO is a key factor in determining the facility of iodide as a leaving group. wikipedia.org The benzyloxy group, being electron-withdrawing via an inductive effect, can further lower the energy of the LUMO, enhancing the electrophilicity of the allylic system.

| Molecular Orbital | Predicted Primary Localization | Associated Reactivity |

|---|---|---|

| HOMO | π orbital of the C=C double bond | Site for electrophilic attack |

| LUMO | σ* orbital of the C-I bond | Site for nucleophilic attack (electrophilic center) |

| HOMO-1 | π orbitals of the benzene (B151609) ring | Aromatic reactivity |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is particularly insightful for understanding non-covalent interactions and sites of kinetic attack.

For this compound, the MEP surface is predicted to show several key features:

Negative Potential: Regions of negative electrostatic potential (typically colored red) are expected around the oxygen atom of the ether linkage due to its lone pairs and across the π-system of the benzene ring and the C=C double bond.

Positive Potential: The most significant region of positive potential (typically colored blue) is anticipated on the iodine atom, along the axis of the C-I bond. This phenomenon is known as a "σ-hole," an area of positive electrostatic potential on a halogen atom that arises from the anisotropic distribution of electron density. researchgate.netresearchgate.net This positive σ-hole makes the iodine atom a potent halogen bond donor, allowing it to engage in stabilizing interactions with Lewis bases. The hydrogen atoms of the benzene ring and the allylic system will also exhibit moderately positive potential.

The MEP analysis reinforces the predictions of FMO theory, identifying the carbon attached to iodine as an electrophilic site and the oxygen and π-systems as nucleophilic sites.

Transition State Modeling for Stereoselective Processes

Understanding the stereochemical outcome of reactions involving this compound requires the modeling of transition states (TS). nih.govfigshare.com Since the molecule is chiral, its reactions with other reagents can lead to diastereomeric products, and the ratio of these products is determined by the relative free energies of the corresponding diastereomeric transition states.

Computational modeling of transition states, often using DFT, can locate the lowest-energy pathways for a given reaction. For example, in a nucleophilic substitution reaction, two major pathways are possible:

S_N2 Pathway: Direct attack of a nucleophile on the α-carbon, leading to inversion of configuration at that center.

S_N2' Pathway: Attack of a nucleophile on the γ-carbon of the allylic system, leading to a double bond migration and transfer of chirality.

By calculating the activation barriers (ΔG‡) for all possible transition states (e.g., attack on the re vs. si face of the allylic system), one can predict the major diastereomer formed. youtube.com For instance, in reactions with organometallic reagents, the coordination of the metal to the ether oxygen and the steric influence of the benzyloxy group can impose significant facial bias on the incoming nucleophile, leading to high stereoselectivity. nih.govacs.org Models like the Zimmerman-Traxler model for aldol-type reactions provide a conceptual framework for how cyclic transition states can control stereochemistry, a principle that can be extended to reactions of this substrate. youtube.comyoutube.com

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over time, especially in solution or in condensed phases. wikipedia.org MD simulations model the molecule and its environment (e.g., solvent molecules) using classical mechanics and a force field. geoscienceworld.orgcambridge.org

For this compound, MD simulations can provide insights into:

Solvation Effects: How solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Intermolecular Interactions: In concentrated solutions or in the presence of other reagents, MD can model interactions such as π-π stacking between the benzene rings of two molecules or halogen bonding between the iodine of one molecule and the ether oxygen of another. nih.govnanobioletters.com

Conformational Dynamics: MD simulations can track the transitions between different conformers over time, providing a dynamic picture that complements the static energy landscape from quantum calculations.

These simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its actual behavior in a reaction flask.

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational chemistry allows for the prediction of spectroscopic data, such as NMR and IR spectra, which can be invaluable for structure elucidation and for providing evidence for proposed reaction intermediates. wikipedia.org

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. wisc.edu These predicted spectra can be compared to experimental data to confirm the structure of the product. For this compound, distinct signals are expected for the benzylic protons, the vinylic protons, and the diastereotopic protons of the iodomethyl group.

IR Spectroscopy: The vibrational frequencies and their intensities can also be calculated. spectroscopyonline.com This allows for the prediction of the IR spectrum, with characteristic peaks expected for the C-H stretches of the aromatic and aliphatic groups, the C=C stretch of the alkene, and the C-O ether stretch.

By predicting the spectra of potential intermediates and transition states, computational spectroscopy can offer powerful mechanistic insights that are often difficult to obtain experimentally.

| Proton Group | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Anisotropy of the benzene ring |

| Vinylic (-CH=CH₂) | 5.80 - 6.00 (CH) and 5.10 - 5.30 (CH₂) | Electronic environment of the double bond |

| Benzylic (-O-CH₂-Ph) | 4.50 - 4.70 | Deshielding by the adjacent oxygen and phenyl group |

| Allylic (-O-CH-) | 4.00 - 4.20 | Deshielding by the adjacent oxygen |

| Iodomethyl (-CH₂I) | 3.20 - 3.40 | Deshielding by the iodine atom |

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of a chiral compound. wikipedia.org This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to their separation. researchgate.netchiralpedia.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for chiral separations. phenomenex.com For allylic ethers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.com The separation mechanism typically involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols (normal phase) or aqueous buffers with organic modifiers (reversed-phase), is crucial for optimizing the separation. phenomenex.com

Gas Chromatography (GC) with a chiral capillary column is another powerful technique, particularly for volatile and thermally stable compounds. libretexts.org Derivatized cyclodextrins are common chiral selectors in GC. libretexts.org For a compound like (S)-(1-Iodomethylallyloxymethyl)benzene, GC could be a suitable method for ee determination, provided it has sufficient volatility and thermal stability. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. wikipedia.org

Table 1: Illustrative Chiral Chromatography Conditions for Allylic Ethers

| Parameter | Chiral HPLC | Chiral GC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Derivatized Cyclodextrin (e.g., Supelco ALPHADEX™ 120) |

| Mobile Phase/Carrier Gas | Heptane/Isopropanol | Helium or Hydrogen |

| Detection | UV-Vis, Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Typical Analytes | Chiral allylic ethers, alcohols, amines | Volatile chiral compounds |

This table presents typical conditions and is not specific to this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide detailed stereochemical information.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. nih.govnih.gov For a molecule with a flexible side chain like this compound, VCD could be instrumental in determining its preferred conformation. The experimental VCD spectrum is typically compared with the spectrum predicted by quantum mechanical calculations for a specific enantiomer to assign the absolute configuration. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. researchgate.net It is particularly useful for molecules containing chromophores, such as the benzene (B151609) ring in this compound. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophore and its chiral environment, allowing for the determination of the absolute configuration. nih.govnih.gov Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra is a powerful approach for unambiguous stereochemical assignment. nih.gov

Table 2: Comparison of VCD and ECD for Stereochemical Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (4000-400 cm⁻¹) | Ultraviolet-Visible (190-800 nm) |

| Principle | Differential absorption of circularly polarized IR light by vibrational transitions. | Differential absorption of circularly polarized UV-Vis light by electronic transitions. |

| Applicability | Applicable to most chiral molecules. | Requires the presence of a chromophore. |

| Information Obtained | Absolute configuration, solution conformation. | Absolute configuration, electronic structure. |

This table provides a general comparison of the two techniques.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and advanced NMR techniques can be employed for the assignment of stereoisomers. wordpress.com While standard 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral auxiliary reagents can lead to the formation of diastereomeric species with distinct NMR spectra. researchgate.net

Chiral derivatizing agents (CDAs) are chiral molecules that react with the analyte to form a covalent bond, creating a pair of diastereomers. chiralpedia.com For an allylic ether, derivatization might be challenging without a suitable functional group.

Chiral solvating agents (CSAs), also known as chiral shift reagents, form non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netnih.gov This interaction can induce chemical shift differences between the signals of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. Lanthanide-based chiral shift reagents are often used for this purpose. libretexts.org

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of a molecule by measuring through-space interactions between protons. wordpress.comyoutube.com For a molecule with a defined conformation, NOE data can help to establish the spatial proximity of different parts of the molecule, aiding in the assignment of the stereocenter. rsc.org

Single Crystal X-Ray Diffraction for Absolute Configuration Determination (if applicable)

Single crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govpurechemistry.orgresearchgate.net This technique requires a high-quality single crystal of the compound. nih.gov The diffraction pattern of X-rays by the crystal lattice provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in space, including their absolute stereochemistry, can be determined. researchgate.net

The presence of a heavy atom, such as iodine in this compound, is particularly advantageous for the determination of the absolute configuration via anomalous dispersion (the Bijvoet method). researchgate.net The heavy atom's significant anomalous scattering of X-rays enhances the differences in the intensities of Friedel pairs of reflections, making the assignment of the absolute configuration more reliable. researchgate.net If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide definitive proof of its absolute stereochemistry.

Future Research Directions for Chiral Halogenated Ether Derivatives

Exploration of Green Chemistry Principles in Synthesis

The synthesis of complex chiral molecules traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry offer a framework to mitigate these issues by designing more efficient and environmentally benign chemical processes. nih.gov Future research in the synthesis of chiral halogenated ethers should prioritize the integration of these principles.

Key areas of focus include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product. nih.gov For instance, isomerization reactions of certain alcohols can provide an atom-economic route to desired carbonyl compounds. nih.gov

Greener Solvents: Moving away from hazardous organic solvents towards more benign alternatives like water, supercritical fluids, or bio-derived solvents. The use of ether solvents themselves can sometimes influence the chirality of the final product, an effect that warrants deeper investigation. rsc.org

Catalytic Reactions: Emphasizing the use of catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency. nih.gov This includes biocatalysis, which utilizes enzymes to perform reactions under mild conditions, offering a sustainable alternative for synthesizing chiral compounds. researchgate.net

By embracing these principles, the synthesis of chiral halogenated ethers can become more sustainable, reducing the environmental footprint associated with their production. nih.gov

Development of Novel Catalytic Systems for Functionalization

The functionalization of chiral halogenated ethers is crucial for creating diverse and complex molecular architectures. Future research will heavily rely on the development of innovative catalytic systems that offer high efficiency, selectivity, and broad substrate scope.

The combination of photocatalysis and transition-metal catalysis has emerged as a powerful tool for C(sp³)–H bond functionalization, allowing for the direct and enantioselective modification of molecules. nih.gov This dual catalytic approach could be instrumental in modifying the hydrocarbon backbone of chiral ethers. nih.gov Chiral iodine catalysis, which uses non-toxic and easy-to-handle iodine compounds, presents a significant advantage over traditional metal-catalyzed oxidations for creating stereoselective C-O, C-C, and C-N bonds. researchgate.net

Furthermore, the design of robust and porous supported catalysts, such as those based on chiral metal-organic frameworks (MOFs), is a promising direction. acs.org These heterogeneous catalysts can be recycled and reused, enhancing the sustainability of the process. acs.org For example, chiral Zr-based MOFs have been shown to be highly efficient and recyclable catalysts for asymmetric hydrogenation. acs.org The development of cost-effective chiral ligands, such as those derived from accessible amino alcohols, can make asymmetric synthesis more economical. innoget.com

| Catalyst Type | Potential Application in Chiral Ether Chemistry | Key Advantages |

| Dual Photo-Hydrogen Atom Transfer (HAT)/Nickel Catalysis | Direct C(sp³)–H functionalization of the ether backbone. nih.gov | Minimizes waste, utilizes abundant feedstocks. nih.gov |

| Chiral Iodine Catalysis | Stereoselective oxidative transformations (e.g., α-oxytosylation). researchgate.net | Low toxicity, ease of handling compared to heavy metals. researchgate.net |

| Chiral Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis for reactions like hydrogenation. acs.org | High stability, recyclability, enhanced stereoselectivity. acs.org |

| Chiral Bisoxazolidine Ligands | Asymmetric synthesis of chiral alcohols from aldehydes. innoget.com | Cost-effective, high yields, recyclable ligand. innoget.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement in chemical manufacturing. acs.org Integrating the synthesis of chiral halogenated ethers with flow chemistry and automated platforms offers numerous advantages.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and enhanced safety, especially when handling reactive intermediates. researchgate.netnih.gov This technology is particularly well-suited for the generation of compound libraries for screening purposes, as it allows for rapid and reproducible synthesis with minimal need for re-optimization at different scales. syrris.com Automated flow systems can telescope multiple reaction steps, reducing the need for intermediate purification and minimizing waste. researchgate.netsyrris.com

The combination of flow chemistry with other enabling technologies like photochemistry, electrochemistry, and artificial intelligence (AI) could revolutionize the discovery and production of new chiral molecules. acs.orgsyrris.com AI and machine learning can be used to optimize reaction conditions rapidly, accelerating the development of efficient synthetic routes. researchgate.netsyrris.com This automated approach allows chemists to explore a wider range of reaction parameters and discover novel methodologies more efficiently. syrris.com

Expansion of Applications into Supramolecular Chemistry

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a fertile ground for the application of chiral halogenated ethers. numberanalytics.comacs.org The unique structural features of these ethers make them excellent candidates as building blocks for constructing complex, functional supramolecular architectures. numberanalytics.comtue.nl

Chirality is a fundamental property in supramolecular systems, influencing the formation of higher-order structures like helices. numberanalytics.comnumberanalytics.com Chiral ethers can induce or amplify chirality within a supramolecular assembly, a process known as chirogenesis. acs.org This is critical for developing materials with specific optical or electronic properties. numberanalytics.comnumberanalytics.com

Future research could explore the use of chiral halogenated ethers in:

Chiral Recognition and Separation: Designing supramolecular hosts that can selectively bind to one enantiomer of a guest molecule, with applications in chiral chromatography and sensing. numberanalytics.com

Asymmetric Catalysis: Creating chiral supramolecular catalysts that offer high enantioselectivity due to their well-defined, three-dimensional structures. numberanalytics.com

Functional Materials: Developing materials with unique optical properties, such as circular dichroism, for use in optical devices and displays. numberanalytics.comnumberanalytics.com

The study of how molecular chirality translates to the macroscopic properties of a material is a key area of ongoing research, bridging the gap between molecular design and functional application. tue.nl

Investigation of Biological Activities of Derived Compounds

The stereochemistry of a molecule is a critical determinant of its biological activity. nih.gov Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules like enzymes and receptors. nih.gov Therefore, a significant future research direction for derivatives of chiral halogenated ethers is the systematic investigation of their biological activities.

Halogenated organic compounds, including ethers, have a wide range of applications, from anesthetics to flame retardants. wikipedia.org The introduction of a halogen atom can significantly alter a molecule's properties, including its lipophilicity and metabolic stability, which in turn affects its biological activity. ncert.nic.in Chiral materials have been shown to influence fundamental cellular processes such as adhesion, growth, and proliferation. nih.gov The chirality of a material's surface can mediate protein adsorption and subsequent cellular responses. nih.gov

Future studies should focus on synthesizing libraries of compounds derived from chiral halogenated ethers and screening them for various biological activities, including:

Antimicrobial or Antiviral Activity

Antitumor Activity

Enzyme Inhibition

Receptor Agonism or Antagonism

This exploration could lead to the discovery of new therapeutic agents or biological probes, highlighting the importance of chirality in drug design and development. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure (S)-(1-iodomethylallyloxymethyl)benzene, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The synthesis typically involves allyl-protected benzyl alcohols followed by iodination. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., Evans oxazolidinones) are used. Purification via chiral HPLC or recrystallization ensures enantiopurity. Monitoring via polarimetry and NMR (e.g., splitting patterns for stereogenic centers) validates retention of configuration .

Q. How can researchers characterize the stability of this compound under varying experimental conditions (e.g., light, temperature)?

- Methodological Answer : Stability assays involve accelerated degradation studies:

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor iodine release via iodometric titration.

- Thermal stability : Use differential scanning calorimetry (DSC) to detect decomposition exotherms.

- Data interpretation should cross-reference with gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR to resolve allyloxy and iodomethyl groups. NOESY confirms stereochemistry.

- X-ray crystallography : Definitive proof of absolute configuration.

- Elemental analysis : Validate iodine content (theoretical vs. experimental).

- HPLC-MS : Detect trace impurities (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., nucleophilic substitution vs. elimination) for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or base strength. Design experiments to isolate variables:

- Solvent effects : Compare DMF (polar aprotic) vs. THF (less polar) in SN2 reactions.

- Base screening : Test weak (KCO) vs. strong bases (LDA) to favor substitution or elimination.

- Kinetic studies (e.g., NMR for fluoride displacement) provide mechanistic clarity .

Q. What strategies enable the use of this compound as a chiral building block in tandem catalysis (e.g., cross-coupling/Pauson-Khand reactions)?

- Methodological Answer :

- Cross-coupling : Suzuki-Miyaura with arylboronic acids (Pd catalysts); monitor enantiomeric excess (ee) post-reaction.

- Tandem catalysis : Sequential iodomethyl activation and cyclization (e.g., Co(CO)-mediated Pauson-Khand).

- Optimize ligand systems (BINAP, Josiphos) to preserve chirality during metal coordination .

Q. How do computational methods (e.g., DFT) predict the steric and electronic effects of the iodomethylallyloxymethyl group on benzene ring reactivity?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and assess substituent effects on electrophilic aromatic substitution.

- Steric maps : Generate Connolly surfaces to quantify steric hindrance at the iodomethyl site.

- Validate predictions with experimental Hammett σ values for para-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.